2-(2-Naphthyl)-2-oxoethyl isonicotinate
Description
2-(2-Naphthyl)-2-oxoethyl isonicotinate is an ester derivative combining a naphthyl ketone moiety with an isonicotinic acid backbone. The naphthyl group may enhance lipophilicity and π-π stacking interactions, influencing its pharmacokinetic properties compared to similar esters .
Properties
Molecular Formula |
C18H13NO3 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) pyridine-4-carboxylate |
InChI |
InChI=1S/C18H13NO3/c20-17(12-22-18(21)14-7-9-19-10-8-14)16-6-5-13-3-1-2-4-15(13)11-16/h1-11H,12H2 |
InChI Key |
ZHPNFAOMEOAWSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Adamantane Moieties
Key Compounds :
- 2-(Adamantan-1-yl)-2-oxoethyl benzoates (2a–q) and 2-(adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate (2r) ().
| Feature | Adamantyl Esters (e.g., 2a–q, 2r) | 2-(2-Naphthyl)-2-oxoethyl Isonicotinate |
|---|---|---|
| Core Structure | Adamantane + benzoate/pyridinecarboxylate | Naphthyl + isonicotinate |
| Conformation | Synclinal (due to adamantane steric effects) | Likely planar (naphthyl π-system dominance) |
| Biological Activity | Antioxidant (H₂O₂ scavenging), anti-inflammatory (denaturation inhibition) | Unknown, but naphthyl may enhance DNA intercalation or kinase inhibition |
| Synthesis | 1-Adamantyl bromomethyl ketone + carboxylic acids (K₂CO₃, DMF) | Likely analogous esterification (e.g., naphthyl ketone + isonicotinic acid chloride) |
Key Findings :
- Adamantyl derivatives exhibit selective antioxidant and anti-inflammatory effects, with nitrogen-containing variants (e.g., 2r) outperforming diclofenac sodium .
- The naphthyl group in this compound may confer distinct solid-state packing (head-to-tail vs. π-stacking) and altered bioavailability compared to adamantane’s rigid cage structure .
Isonicotinate Derivatives with Bioactive Substituents
Key Compounds :
- KDM5-C70 (Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate) ().
| Feature | KDM5-C70 | This compound |
|---|---|---|
| Core Structure | Isonicotinate + dimethylaminoethylamino chain | Isonicotinate + naphthyl ketone |
| Biological Activity | Histone demethylase inhibition (↑ H3K4me3) | Hypothesized: Anti-inflammatory, kinase modulation |
| Molecular Weight | 336.43 g/mol | ~323.34 g/mol (estimated) |
| Applications | Cancer therapy (epigenetic regulation) | Potential anti-inflammatory or antiviral use |
Key Findings :
Key Findings :
- The naphthyl group’s extended conjugation could reduce reactivity in C–H activation but improve stability in biological environments .
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